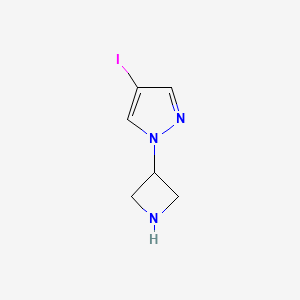
1-(azetidin-3-yl)-4-iodo-1H-pyrazole
Vue d'ensemble
Description
Azetidine is a basic heterocyclic organic compound consisting of a four-membered ring with three carbon atoms and one nitrogen atom . Pyrazole is a class of organic compounds with the formula C3H3N2H. It is a heterocycle characterized by a 5-membered ring of three carbon atoms and two adjacent nitrogen atoms . Iodine is often used in organic chemistry as a substituent to create more complex molecules .
Molecular Structure Analysis
The molecular structure of a compound similar to “1-(azetidin-3-yl)-4-iodo-1H-pyrazole”, namely “1-(azetidin-3-yl)piperidin-4-yl]methanol dihydrochloride”, has been reported . The InChI code for this compound is "1S/C9H18N2O.2ClH/c12-7-8-1-3-11(4-2-8)9-5-10-6-9;;/h8-10,12H,1-7H2;2*1H" .
Applications De Recherche Scientifique
Overview of Pyrazole Derivatives
Pyrazole derivatives, including "1-(azetidin-3-yl)-4-iodo-1H-pyrazole", have attracted considerable interest in medicinal chemistry due to their diverse pharmacological activities. These compounds are known for their role as core structures in various bioactive molecules, offering therapeutic benefits across a wide range of applications. The following sections summarize key research findings related to the scientific applications of such compounds, excluding specifics on drug use, dosage, and side effects.
Antimicrobial and Anticancer Applications
Pyrazole derivatives have demonstrated significant antimicrobial and anticancer properties. The synthetic approaches for methyl-substituted pyrazoles, among others, have been explored extensively, highlighting their potential in treating various bacterial and fungal infections, as well as their application in anticancer therapy. The structural versatility of pyrazole scaffolds allows for the synthesis of compounds with high efficacy and reduced microbial resistance, making them valuable in developing new antimicrobial and anticancer agents (Sharma et al., 2021).
Neurodegenerative Disorders
Pyrazoline-containing compounds, closely related to pyrazoles, have shown promise in treating neurodegenerative disorders. These compounds exhibit neuroprotective properties, offering potential therapeutic options for diseases such as Alzheimer's and Parkinson's. The research highlights the importance of pyrazolines in managing neurodegenerative diseases through mechanisms involving inhibition of acetylcholinesterase (AChE) and monoamine oxidase (MAO) enzymes, providing a foundation for developing new drugs targeting these pathways (Ahsan et al., 2022).
Anti-inflammatory and Analgesic Effects
Research into pyrazoles has also underscored their anti-inflammatory and analgesic effects. These compounds have been identified as promising scaffolds for the synthesis of new pharmaceutical agents that could offer relief from inflammation and pain. The exploration of pyrazole analogs in this context is crucial for understanding their mechanism of action and for the development of safer, more effective treatments (Ganguly & Jacob, 2017).
Agricultural Applications
Beyond medicinal chemistry, pyrazole derivatives have found applications in agriculture as potential herbicides and insecticides. Their biological activity against a range of pests supports the development of new agrochemicals that could enhance crop protection strategies. This area of research is vital for addressing food security challenges by providing more effective and sustainable pest management solutions (Ardiansah, 2018).
Propriétés
IUPAC Name |
1-(azetidin-3-yl)-4-iodopyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8IN3/c7-5-1-9-10(4-5)6-2-8-3-6/h1,4,6,8H,2-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYNSIZUCUXMCDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)N2C=C(C=N2)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8IN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(azetidin-3-yl)-4-iodo-1H-pyrazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



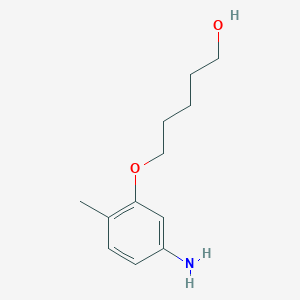
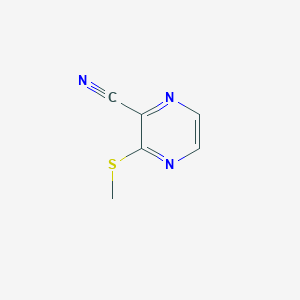
![5-Bromo-7-fluorobenzo[d]oxazol-2-amine](/img/structure/B1374006.png)
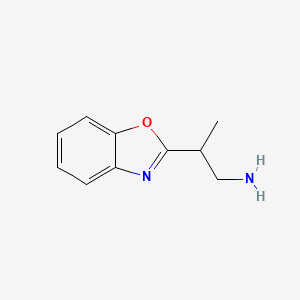
![2-[4-(2-Hydroxyethyl)-1,4-diazepan-1-yl]ethan-1-ol](/img/structure/B1374013.png)
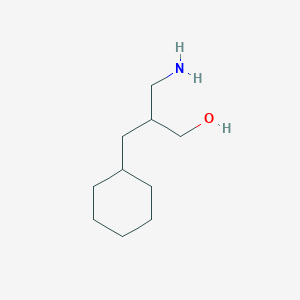
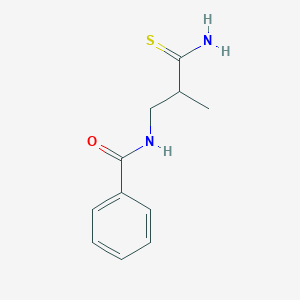



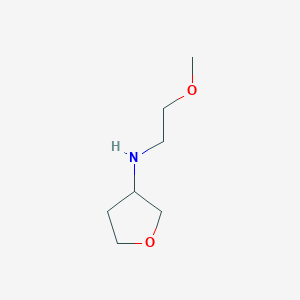

![1-[4-Bromo-2-(trifluoromethyl)phenyl]-2,2-dimethylpropan-1-one](/img/structure/B1374025.png)
